molecular formula C15H21ClN2O2 B2687643 1-(6-Chloropyridine-3-carbonyl)-4-propoxyazepane CAS No. 1427550-95-5

1-(6-Chloropyridine-3-carbonyl)-4-propoxyazepane

Cat. No.: B2687643
CAS No.: 1427550-95-5
M. Wt: 296.8
InChI Key: CNFAVZGUJPUPTI-UHFFFAOYSA-N
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Description

1-(6-Chloropyridine-3-carbonyl)-4-propoxyazepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a chloropyridine moiety and a propoxy group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridine-3-carbonyl)-4-propoxyazepane typically involves the reaction of 6-chloropyridine-3-carbonyl chloride with 4-propoxyazepane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridine-3-carbonyl)-4-propoxyazepane can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azepane ring and the propoxy group.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridine-3-carbonyl)-4-propoxyazepane involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes and receptors, modulating their activity. The propoxy group and azepane ring contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-propoxyazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-2-10-20-13-4-3-8-18(9-7-13)15(19)12-5-6-14(16)17-11-12/h5-6,11,13H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFAVZGUJPUPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(CC1)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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